![molecular formula C12H22O4Si B13706203 Ethyl 2-(Ethoxymethylene)-3-[(trimethylsilyl)oxy]-3-butenoate](/img/structure/B13706203.png)
Ethyl 2-(Ethoxymethylene)-3-[(trimethylsilyl)oxy]-3-butenoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-(Ethoxymethylene)-3-[(trimethylsilyl)oxy]-3-butenoate is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes an ethoxymethylene group and a trimethylsilyl group attached to a butenoate backbone. Its distinct chemical properties make it a valuable reagent in organic synthesis and other applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(Ethoxymethylene)-3-[(trimethylsilyl)oxy]-3-butenoate typically involves multiple steps. One common method includes the reaction of ethyl acetoacetate with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl group. The product is then purified using standard techniques such as distillation or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction conditions, including temperature, pressure, and reagent concentrations. This method enhances the scalability of the production process, making it feasible for large-scale applications.
化学反応の分析
Types of Reactions
Ethyl 2-(Ethoxymethylene)-3-[(trimethylsilyl)oxy]-3-butenoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The trimethylsilyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or organometallic compounds facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
科学的研究の応用
Ethyl 2-(Ethoxymethylene)-3-[(trimethylsilyl)oxy]-3-butenoate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound can be used in the synthesis of biologically active molecules, including pharmaceuticals.
Industry: The compound is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of Ethyl 2-(Ethoxymethylene)-3-[(trimethylsilyl)oxy]-3-butenoate involves its ability to participate in various chemical reactions due to its reactive functional groups. The ethoxymethylene group can act as a nucleophile or electrophile, depending on the reaction conditions. The trimethylsilyl group provides stability and can be selectively removed to reveal reactive sites for further chemical transformations.
類似化合物との比較
Ethyl 2-(Ethoxymethylene)-3-[(trimethylsilyl)oxy]-3-butenoate can be compared with similar compounds such as:
- Ethyl 2-(Methoxymethylene)-3-[(trimethylsilyl)oxy]-3-butenoate
- Ethyl 2-(Ethoxymethylene)-3-[(dimethylsilyl)oxy]-3-butenoate
These compounds share similar structures but differ in the substituents attached to the butenoate backbone. The unique combination of functional groups in this compound provides distinct reactivity and stability, making it a valuable compound in various applications.
特性
分子式 |
C12H22O4Si |
|---|---|
分子量 |
258.39 g/mol |
IUPAC名 |
ethyl 2-(ethoxymethylidene)-3-trimethylsilyloxybut-3-enoate |
InChI |
InChI=1S/C12H22O4Si/c1-7-14-9-11(12(13)15-8-2)10(3)16-17(4,5)6/h9H,3,7-8H2,1-2,4-6H3 |
InChIキー |
YQGVHZPLDLLYTD-UHFFFAOYSA-N |
正規SMILES |
CCOC=C(C(=C)O[Si](C)(C)C)C(=O)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



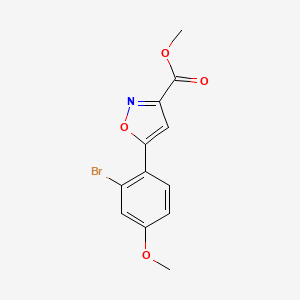
![3-Amino-5-[4-fluoro-3-(trifluoromethyl)phenyl]pyrazole Hydrochloride](/img/structure/B13706125.png)
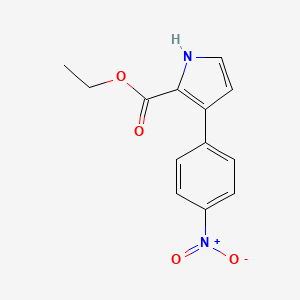
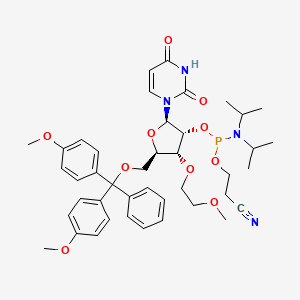

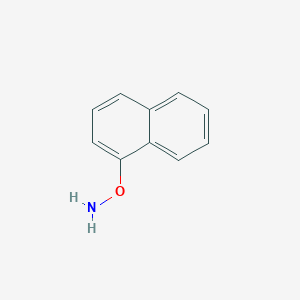
![2-Iodo-3,5,6,7-tetrahydropyrano[2,3-d]imidazole](/img/structure/B13706155.png)
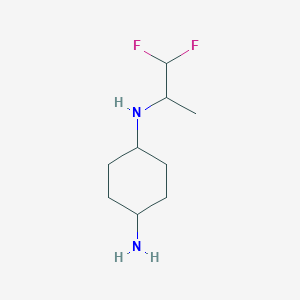

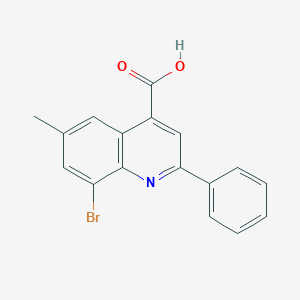
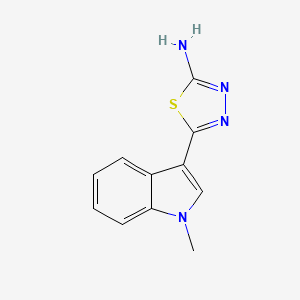
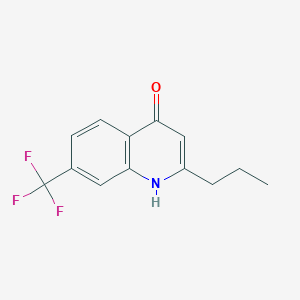
![9-Bromo-5,6-dihydrobenzo[h]quinazolin-2-amine](/img/structure/B13706208.png)
